molecular formula C22H18F2N2O4 B11157956 methyl 5-(2-fluoro-4-methoxyphenyl)-4-(5-fluoro-2-oxo-2,3-dihydro-1H-indol-3-yl)-2-methyl-1H-pyrrole-3-carboxylate

methyl 5-(2-fluoro-4-methoxyphenyl)-4-(5-fluoro-2-oxo-2,3-dihydro-1H-indol-3-yl)-2-methyl-1H-pyrrole-3-carboxylate

Cat. No.: B11157956
M. Wt: 412.4 g/mol
InChI Key: WIKNCAALUJEQGJ-UHFFFAOYSA-N
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Description

Methyl 5-(2-fluoro-4-methoxyphenyl)-4-(5-fluoro-2-oxo-2,3-dihydro-1H-indol-3-yl)-2-methyl-1H-pyrrole-3-carboxylate is a complex organic compound that features a combination of fluorinated aromatic rings, an indole moiety, and a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-(2-fluoro-4-methoxyphenyl)-4-(5-fluoro-2-oxo-2,3-dihydro-1H-indol-3-yl)-2-methyl-1H-pyrrole-3-carboxylate typically involves multi-step organic reactions. The process may start with the preparation of the fluorinated aromatic intermediates, followed by the construction of the indole and pyrrole rings. Common reagents and conditions include:

    Fluorination: Using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Indole Formation: Fischer indole synthesis or Bartoli indole synthesis.

    Pyrrole Formation: Paal-Knorr synthesis or Hantzsch pyrrole synthesis.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, automated synthesis, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(2-fluoro-4-methoxyphenyl)-4-(5-fluoro-2-oxo-2,3-dihydro-1H-indol-3-yl)-2-methyl-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes.

    Medicine: Potential therapeutic applications, such as anti-cancer or anti-inflammatory agents.

    Industry: Use in the development of advanced materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of methyl 5-(2-fluoro-4-methoxyphenyl)-4-(5-fluoro-2-oxo-2,3-dihydro-1H-indol-3-yl)-2-methyl-1H-pyrrole-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-(2-fluorophenyl)-4-(5-fluoro-2-oxo-2,3-dihydro-1H-indol-3-yl)-2-methyl-1H-pyrrole-3-carboxylate
  • Methyl 5-(4-methoxyphenyl)-4-(5-fluoro-2-oxo-2,3-dihydro-1H-indol-3-yl)-2-methyl-1H-pyrrole-3-carboxylate

Uniqueness

Methyl 5-(2-fluoro-4-methoxyphenyl)-4-(5-fluoro-2-oxo-2,3-dihydro-1H-indol-3-yl)-2-methyl-1H-pyrrole-3-carboxylate is unique due to the presence of both fluorinated aromatic rings and the combination of indole and pyrrole moieties. This structural complexity may confer unique chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C22H18F2N2O4

Molecular Weight

412.4 g/mol

IUPAC Name

methyl 5-(2-fluoro-4-methoxyphenyl)-4-(5-fluoro-2-oxo-1,3-dihydroindol-3-yl)-2-methyl-1H-pyrrole-3-carboxylate

InChI

InChI=1S/C22H18F2N2O4/c1-10-17(22(28)30-3)19(18-14-8-11(23)4-7-16(14)26-21(18)27)20(25-10)13-6-5-12(29-2)9-15(13)24/h4-9,18,25H,1-3H3,(H,26,27)

InChI Key

WIKNCAALUJEQGJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(N1)C2=C(C=C(C=C2)OC)F)C3C4=C(C=CC(=C4)F)NC3=O)C(=O)OC

Origin of Product

United States

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